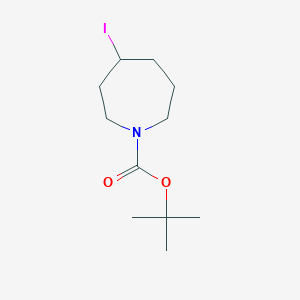

1-N-Boc-4-iodo-azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-iodoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFSVNKXRCIGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-N-Boc-4-iodo-azepane synthesis from commercially available starting materials

An In-Depth Technical Guide to the Synthesis of 1-N-Boc-4-iodo-azepane from Commercially Available Starting Materials

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its conformational flexibility allows it to interact with a wide range of biological targets, making it a valuable building block in modern drug discovery.[1][2] Specifically, functionalized azepanes are integral to molecules with applications ranging from anticancer to antiviral and antidiabetic agents.[1] 1-N-Boc-4-iodo-azepane is a key synthetic intermediate, providing a versatile handle for introducing the azepane core into more complex molecules through nucleophilic substitution or cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a variety of reaction conditions, while the iodo-substituent serves as an excellent leaving group.

This guide provides a comprehensive, field-proven methodology for the synthesis of 1-N-Boc-4-iodo-azepane, starting from the commercially available N-Boc-hexahydro-1H-azepin-4-one. We will detail a robust two-step synthetic pathway, explaining the causality behind experimental choices and providing detailed, self-validating protocols suitable for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The most direct and efficient pathway to synthesize 1-N-Boc-4-iodo-azepane begins with the readily available starting material, tert-butyl 4-oxoazepane-1-carboxylate (commonly known as 1-Boc-4-azepanone).[3] The strategy involves two fundamental transformations:

-

Reduction of the Ketone: The carbonyl group at the 4-position of the azepane ring is reduced to a secondary alcohol, yielding tert-butyl 4-hydroxyazepane-1-carboxylate .

-

Conversion of Alcohol to Iodide: The resulting hydroxyl group is subsequently converted into an iodide, affording the target compound, 1-N-Boc-4-iodo-azepane .

This approach is favored for its high efficiency, use of standard laboratory reagents, and straightforward purification procedures.

Caption: High-level two-step synthetic workflow.

Part 1: Reduction of 1-Boc-4-azepanone

The initial step involves the selective reduction of the ketone functionality. A mild hydride reducing agent is ideal for this transformation to avoid any potential side reactions with the Boc-protecting group. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent chemoselectivity for ketones and aldehydes, operational simplicity, and cost-effectiveness.

Experimental Protocol: Synthesis of tert-Butyl 4-hydroxyazepane-1-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-azepanone (1.0 eq). Dissolve the starting material in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.2 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

-

Extract the aqueous residue with an organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude tert-butyl 4-hydroxyazepane-1-carboxylate is often of sufficient purity for the next step. If necessary, purification can be achieved via flash column chromatography on silica gel.

Data Summary: Reduction Reaction

| Parameter | Value |

| Starting Material | 1-Boc-4-azepanone |

| Reagent | Sodium Borohydride (NaBH₄) |

| Stoichiometry | 1.5 equivalents |

| Solvent | Methanol (MeOH) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Part 2: Iodination of tert-Butyl 4-hydroxyazepane-1-carboxylate

The conversion of a secondary alcohol to an alkyl iodide is a critical transformation that can be accomplished through several reliable methods. The Appel reaction is a highly effective and widely used one-pot procedure for this purpose.

Methodology: The Appel Reaction

The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine (PPh₃) and a halogen source.[4][5] For iodination, elemental iodine (I₂) is used. The reaction proceeds via an alkoxyphosphonium salt intermediate. The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[5] The substitution occurs via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the carbon were a chiral center.[6][7] Imidazole is added as a mild base to trap the HI generated in situ, preventing potential side reactions.

Caption: Simplified mechanism of the Appel reaction.

Experimental Protocol: Synthesis of 1-N-Boc-4-iodo-azepane

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add a solution of iodine (I₂, 1.5 eq) in the same anhydrous solvent dropwise over 30 minutes. A color change from dark brown to a persistent light yellow is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess iodine.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product will contain triphenylphosphine oxide, which must be removed. Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford 1-N-Boc-4-iodo-azepane as a stable solid or oil.

Data Summary: Appel Reaction

| Parameter | Value |

| Starting Material | tert-Butyl 4-hydroxyazepane-1-carboxylate |

| Reagents | PPh₃, I₂, Imidazole |

| Stoichiometry | 1.5 eq (PPh₃), 1.5 eq (I₂), 2.0 eq (Imidazole) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Alternative Strategy: Two-Step Conversion via Sulfonate Ester

An alternative, equally robust method involves a two-step sequence: conversion of the alcohol to a sulfonate ester (a superior leaving group), followed by a Finkelstein reaction.

Step 2a: Synthesis of a Mesylate or Tosylate Intermediate

The hydroxyl group is first converted to a mesylate (-OMs) or tosylate (-OTs) by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) or pyridine.

Step 2b: The Finkelstein Reaction

Sources

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 11. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-N-Boc-4-iodo-azepane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides access to novel chemical space, enabling the development of therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The introduction of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances stability and allows for controlled synthetic manipulations. Furthermore, the presence of an iodine atom at the 4-position offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making 1-N-Boc-4-iodo-azepane a valuable building block in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-N-Boc-4-iodo-azepane, supported by field-proven insights and detailed experimental context. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust and practical resource for researchers.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-N-Boc-4-iodo-azepane is fundamental for its effective utilization in synthetic chemistry. These properties dictate its reactivity, solubility, and stability, thereby influencing reaction conditions, purification strategies, and storage protocols.

Structural and General Properties

| Property | Value | Source/Comment |

| Chemical Name | tert-butyl 4-iodoazepane-1-carboxylate | IUPAC Nomenclature |

| Synonyms | 1-N-Boc-4-iodo-azepane | Common Abbreviation |

| CAS Number | 1394839-99-6 | [1] |

| Molecular Formula | C₁₁H₂₀INO₂ | [1] |

| Molecular Weight | 325.19 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Based on analogous compounds |

| Purity | ≥95% | As per commercial suppliers[1] |

Thermal and Physical Properties

| Property | Estimated Value | Rationale/Causality |

| Melting Point | 60-70 °C | Extrapolated from similar N-Boc protected iodo-heterocycles. The presence of the flexible seven-membered ring and the polar carbamate group will influence crystal packing. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. Vacuum distillation would be required. |

| Storage | 2-8 °C | Recommended by commercial suppliers to ensure stability and prevent degradation[1]. |

Solubility Profile

The solubility of 1-N-Boc-4-iodo-azepane is dictated by the interplay of its nonpolar (Boc group, azepane ring) and polar (carbamate) functionalities. This amphiphilic nature suggests solubility in a range of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale/Causality |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | These solvents effectively solvate both the polar carbamate group and the nonpolar regions of the molecule. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | The hydroxyl groups of these solvents can hydrogen bond with the carbamate oxygen atoms, but the overall nonpolar character of the molecule limits high solubility. |

| Nonpolar | Hexanes, Toluene | Low to Moderate | The large nonpolar surface area allows for some interaction with nonpolar solvents, but the polar carbamate group hinders extensive dissolution. |

| Aqueous | Water | Insoluble | The hydrophobic Boc group and the hydrocarbon backbone of the azepane ring make the molecule largely insoluble in water. |

Spectroscopic Characterization: A Predictive Approach

Due to the scarcity of published spectral data for 1-N-Boc-4-iodo-azepane, we will extrapolate the expected spectroscopic signatures based on the well-characterized analogue, tert-butyl 4-iodopiperidine-1-carboxylate. The core structural similarities suggest that the NMR and mass spectra will exhibit comparable features, with minor variations in chemical shifts and fragmentation patterns arising from the difference in ring size.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 1-N-Boc-4-iodo-azepane are predicted to provide key information about its molecular framework.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Causality |

| ~4.2 - 4.0 | m | 1H | CH-I | The proton attached to the carbon bearing the iodine atom is expected to be deshielded due to the electronegativity of iodine. |

| ~3.6 - 3.2 | m | 4H | N-CH₂ | The protons on the carbons adjacent to the nitrogen atom are deshielded by the electron-withdrawing carbamate group. |

| ~2.2 - 1.8 | m | 6H | CH₂ | The remaining methylene protons of the azepane ring are expected to appear in the aliphatic region. |

| 1.45 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale/Causality |

| ~155 | C=O | The carbonyl carbon of the carbamate group is highly deshielded. |

| ~80 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~45-50 | N-CH₂ | The carbons adjacent to the nitrogen are deshielded. |

| ~35-40 | CH₂ | The remaining methylene carbons of the azepane ring. |

| ~30 | CH-I | The carbon bearing the iodine atom is significantly shielded by the heavy atom effect. |

| 28.4 | C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-N-Boc-4-iodo-azepane, electrospray ionization (ESI) would be a suitable technique.

Expected Fragmentation Pattern (ESI-MS):

-

[M+H]⁺: The protonated molecular ion would be observed at m/z 326.06.

-

[M-Boc+H]⁺: Loss of the Boc group is a common fragmentation pathway for N-Boc protected amines, which would result in a fragment at m/z 226.00.

-

[M-I]⁺: Loss of the iodine atom would lead to a fragment at m/z 198.15.

Experimental Protocols: Synthesis and Characterization

The following section outlines a plausible, field-proven synthetic protocol for 1-N-Boc-4-iodo-azepane, based on established methodologies for the synthesis of similar compounds. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Synthesis of 1-N-Boc-4-iodo-azepane from 1-N-Boc-4-hydroxy-azepane

This synthetic route leverages the readily available starting material, 1-N-Boc-4-hydroxy-azepane, and converts the hydroxyl group to an iodide via an Appel-type reaction.

Diagram of the Synthetic Workflow:

Sources

A Senior Application Scientist's Guide to Key Intermediates in the Synthesis of Functionalized Azepanes

Abstract

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in modern medicinal chemistry, appearing in a range of therapeutics from enzyme inhibitors to central nervous system agents.[1][2] However, the synthesis of this ring system is non-trivial, often hampered by unfavorable thermodynamics and kinetics compared to its five- and six-membered counterparts.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core synthetic strategies for constructing functionalized azepanes, focusing on the pivotal role of key chemical intermediates. By understanding the formation and reactivity of these intermediates, chemists can make more informed decisions in designing robust, scalable, and efficient synthetic routes. We will explore classical ring expansion methodologies, modern cycloaddition and C-H functionalization techniques, each contextualized with mechanistic insights and practical considerations.

Introduction: The Challenge and Allure of the Azepane Ring

While piperidines and pyrrolidines are ubiquitous in drug discovery libraries, the azepane ring remains significantly underrepresented.[4][5] This disparity is not due to a lack of potential biological activity, but rather the inherent synthetic challenges in efficiently constructing the seven-membered ring. From a strategic standpoint, direct cyclization of linear precursors is often slow and low-yielding, frequently leading to competitive intermolecular polymerization.[3]

This reality has catalyzed the development of more sophisticated strategies that circumvent these issues. The most successful of these approaches can be broadly categorized by the nature of the key intermediate that facilitates the formation or functionalization of the azepane core. This guide is structured around these pivotal intermediates, providing a framework for retrosynthetic analysis and route design. The primary strategies we will discuss are:

-

Ring Expansion: Utilizing strained or reactive intermediates derived from six-membered rings.

-

Cycloaddition Reactions: Constructing the seven-membered ring in a single, often stereocontrolled, step.

-

Direct C-H Functionalization: Modifying a pre-existing azepane core through transition-metal-catalyzed intermediates.

Understanding the causality behind these experimental choices is paramount for any scientist tasked with delivering complex nitrogen heterocycles on scale.

Ring Expansion Strategies: Building from a Six-Membered Foundation

Ring expansion reactions are a cornerstone of azepane synthesis. These methods leverage the relative ease of synthesizing substituted six-membered rings, such as cyclohexanones or piperidines, and then inducing a rearrangement to form the larger, seven-membered azepane core.

The Beckmann Rearrangement: The Cyclohexanone Oxime Intermediate

Perhaps the most classic and industrially significant route to the azepane core is the Beckmann rearrangement of cyclohexanone oxime to form ε-caprolactam, a key precursor to Nylon-6.[6]

The Key Intermediate: The central player in this reaction is the cyclohexanone oxime . This intermediate is readily prepared by the condensation of cyclohexanone with hydroxylamine.[6]

Mechanism and Strategic Insight: The reaction is catalyzed by acid (e.g., concentrated sulfuric acid, oleum), which protonates the oxime hydroxyl group, turning it into a good leaving group (water).[7][8] The departure of water is concerted with the migration of the alkyl group that is anti-periplanar to the leaving group. This stereospecific migration is a critical mechanistic feature.[6][7] The resulting nitrilium ion intermediate is then attacked by water, and after tautomerization, the ε-caprolactam is formed.

Caption: The Beckmann Rearrangement pathway for azepane synthesis.

From a drug development perspective, the power of this method lies in the vast commercial availability of substituted cyclohexanones. This allows for the synthesis of a wide array of functionalized caprolactams, which can be subsequently reduced to the corresponding azepanes.

Protocol: Preparation of ε-Caprolactam via Beckmann Rearrangement

This protocol is a conceptual illustration based on established procedures.[6][9]

-

Step 1: Oxime Formation. To a solution of cyclohexanone (1.0 equiv) in a suitable solvent system (e.g., aqueous ethanol), add hydroxylamine hydrochloride (1.1 equiv) and a base such as sodium acetate. Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the ketone. The cyclohexanone oxime can be isolated by extraction and crystallization.

-

Step 2: Rearrangement. In a well-ventilated fume hood, cautiously add the dried cyclohexanone oxime (1.0 equiv) in portions to a stirred, cooled (0 °C) vessel containing an excess of a strong acid, such as concentrated sulfuric acid or oleum.[9]

-

Step 3: Reaction Monitoring and Workup. Allow the reaction to warm to the required temperature (e.g., 70 °C) and monitor by TLC or LC-MS.[9] Once complete, carefully pour the reaction mixture onto crushed ice.

-

Step 4: Neutralization and Extraction. Neutralize the acidic solution with a base (e.g., concentrated ammonia or sodium bicarbonate solution) while cooling. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ε-caprolactam can be purified by recrystallization or column chromatography.

Other Ring Expansion Strategies

While the Beckmann rearrangement is dominant, other methods exist that proceed through different key intermediates:

-

Schmidt Reaction: Involves the reaction of a cyclohexanone with hydrazoic acid (HN₃) to form the same ε-caprolactam product. The key intermediate is a protonated azidohydrin.

-

Tiffeneau–Demjanov Rearrangement: This reaction expands a cyclic aminomethyl alcohol. For azepane synthesis, a 1-(aminomethyl)cyclohexanol intermediate is treated with nitrous acid to generate a diazonium ion, which rearranges to form an azepan-2-one.

-

Palladium-Catalyzed Rearrangements: Recent advances have shown that palladium catalysts can promote the two-carbon ring expansion of 2-alkenyl pyrrolidines into their corresponding azepane counterparts, proceeding through π-allyl palladium intermediates.[10]

Cycloaddition Strategies: Convergent Ring Construction

Cycloaddition reactions offer a powerful and convergent approach to building the azepane skeleton, often establishing multiple stereocenters in a single step.[11][12] These methods are particularly attractive for accessing complex, highly substituted azepanes.

The Key Intermediate: The nature of the intermediate in cycloadditions is fundamentally different. It is not an isolable species but rather a transient, pericyclic transition state where the new sigma bonds forming the seven-membered ring are made simultaneously. The most relevant strategies for azepanes are [5+2] and [4+3] cycloadditions.[12][13]

Strategic Insight: The choice of diene and dienophile (or their equivalents) is critical. For nitrogen-containing rings, this often involves the use of nitrones or other nitrogen-containing dipoles. For example, a [5+2] cycloaddition might involve the reaction of an oxidopyrylium ion with an alkene, followed by nitrogen incorporation. A key advantage is the high degree of stereocontrol that can be achieved through the use of chiral catalysts or substrates.

Caption: Generalized workflow of a [5+2] cycloaddition reaction.

Direct C-H Functionalization: Modifying the Core

A paradigm shift in modern synthesis is the move away from pre-functionalized starting materials towards the direct functionalization of C-H bonds.[14][15] For azepanes, this means taking a simple, unadorned azepane ring and selectively installing functional groups at specific positions. This strategy is exceptionally powerful for late-stage diversification in drug discovery programs.

The Key Intermediate: The key intermediate in these reactions is a metallacyclic species , typically formed through transition metal-catalyzed C-H activation.[16][17] A directing group (DG), often attached to the azepane nitrogen, coordinates to a metal catalyst (e.g., Palladium, Rhodium, Iridium) and positions it to selectively cleave a specific C-H bond, forming a stable five- or six-membered metallacycle.[16][18]

Mechanism and Strategic Insight:

-

Coordination: The directing group on the azepane coordinates to the metal center.

-

C-H Activation: The metal catalyst cleaves a proximate C-H bond (e.g., at the β or γ position) to form the metallacyclic intermediate. This is often the rate-determining step.

-

Functionalization: This metallacycle can then react with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

-

Reductive Elimination & Catalyst Turnover: The product is released, and the catalyst is regenerated.

The choice of directing group is crucial for controlling the regioselectivity of the functionalization (i.e., which C-H bond is activated).[16][19] This approach avoids lengthy de novo syntheses for each new analogue, dramatically accelerating the structure-activity relationship (SAR) studies.[2]

Caption: Catalytic cycle for directed C-H functionalization of an azepane.

Comparative Data on Azepane Synthesis Strategies

| Strategy | Key Intermediate | Common Starting Materials | Key Advantages | Key Limitations |

| Beckmann Rearrangement | Cyclohexanone Oxime | Substituted Cyclohexanones | Scalable, commercially available starting materials, well-established. | Harsh acidic conditions, limited functional group tolerance. |

| [5+2] Cycloaddition | Pericyclic Transition State | Dienes, Alkenes, Alkynes | High stereocontrol, rapid complexity generation, convergent. | Substrate synthesis can be complex, catalyst development is ongoing. |

| Directed C-H Functionalization | Metallacycle | Simple N-protected Azepanes | Late-stage diversification, high regioselectivity, atom economy. | Requires a directing group, catalyst cost/loading, scope can be limited.[16] |

Asymmetric Synthesis: Controlling Stereochemistry

For pharmaceutical applications, controlling the three-dimensional arrangement of atoms is critical. Asymmetric synthesis of azepanes often involves strategies that influence the formation or reaction of the key intermediates.[20][21][22] This can be achieved by:

-

Using a chiral starting material (e.g., deriving a precursor from L-proline).[5]

-

Employing a chiral catalyst in cycloaddition or C-H functionalization reactions.[21]

-

Utilizing a chiral auxiliary that directs the stereochemical outcome of a key step and is later removed.

One notable approach involves the oxidative cleavage of a bicyclic intermediate, such as an aza-bicyclo[3.2.2]nonene, which can simultaneously and stereoselectively generate substituents at the C2 and C5 positions of the azepane ring.[20][23][24]

Conclusion and Future Outlook

The synthesis of functionalized azepanes has evolved significantly from its reliance on classical rearrangements to encompass a suite of sophisticated and highly selective modern methods. The key to mastering azepane synthesis lies in understanding the pivotal intermediates that define each strategy.

-

Cyclohexanone oximes remain the workhorse for large-scale production of simple azepan-2-ones.

-

Pericyclic transition states in cycloadditions offer unparalleled elegance for the rapid construction of complex, stereochemically rich targets.

-

Metallacyclic intermediates from C-H activation have opened the door to late-stage functionalization, a technique that is transforming the efficiency of medicinal chemistry programs.

Future developments will likely focus on discovering new catalytic systems that operate under milder conditions, tolerate a broader range of functional groups, and provide even greater control over stereoselectivity. The continued innovation in the synthesis of these valuable scaffolds will undoubtedly expand their presence in the next generation of therapeutic agents.

References

- The cycloaddition strategy for the synthesis of natural products containing carbocyclic seven-membered rings. PubMed, Chemistry.

- Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process. Oxford Academic, Chemistry Letters.

- An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry.

- Transition Metal-Catalyzed Directed C(sp3)

- Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cycliz

- An asymmetric synthesis of (2S,5S)

- Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjug

- An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ACS Publications, The Journal of Organic Chemistry.

- C–H Functionalization of Saturated Heterocycles Beyond the C2 Position.

- Novel Beckmann rearrangement method for preparing caprolactam from cyclohexanone oxime.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

- Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications.

- Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activ

- Optimizing reaction conditions for azepane ring form

- Recent Advances on the Synthesis of Azepane‐Based Compounds.

- Chemistry of Beckmann Rearrangement. Scribd.

- Beckmann Rearrangement. YouTube.

- Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. RSC Publishing, Green Chemistry.

- The Cycloaddition Strategy for the Synthesis of Natural Products Containing Carbocyclic Seven-Membered Rings.

- Main cycloaddition types for seven‐membered rings.

- Strategies for constructing seven-membered rings: Applications in n

- The synthesis of seven-membered rings: General strategies and the design and development of a new class of cycloaddition reactions. UBC Chemistry.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- Catalytic C–H Activation. Oxford Academic, Chemistry Letters.

- Direct Aryl C-H Amination with Primary Amines Using Organic Photoredox C

- Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. CityUHK Scholars.

- Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. RSC Publishing.

- Catalytic C–H Activation of Phenylethylamines or Benzylamines and Their Annulation with Allenes. ACS Publications, The Journal of Organic Chemistry.

- β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis.

- Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activ

- C–H activation: The road less travelled to amination.

- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.

- Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides.

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.

- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.

Sources

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel Beckmann rearrangement method for preparing caprolactam from cyclohexanone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 10. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]

- 11. The cycloaddition strategy for the synthesis of natural products containing carbocyclic seven-membered rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]

- 16. thieme-connect.com [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. idus.us.es [idus.us.es]

- 22. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Strategic Application of the Boc Protecting Group in Modern Azepane Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its synthesis, however, presents unique challenges due to unfavorable ring strain and entropic factors. This guide provides a comprehensive overview of the critical role of the tert-butyloxycarbonyl (Boc) protecting group in overcoming these synthetic hurdles. We will explore the strategic application of the Boc group in key azepane ring-forming methodologies, its influence on reaction outcomes, and provide detailed, field-proven protocols for its introduction and removal. This document is intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules incorporating the azepane motif.

Introduction: The Significance of Azepanes and the Necessity of Amine Protection

Azepanes, saturated seven-membered nitrogen-containing heterocycles, are integral components of a wide range of pharmaceuticals, including antidiabetic, anticancer, and antiviral agents.[3] The conformational flexibility of the azepane ring allows it to adopt multiple spatial arrangements, which can be crucial for its biological activity.[2] However, the synthesis of this ring system is often more challenging than that of its five- and six-membered counterparts.[4]

The nucleophilic and basic nature of the secondary amine within the azepane core necessitates the use of protecting groups during multi-step syntheses.[5][6] The ideal protecting group should be easy to install, stable to a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[] The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection in this context, offering a robust and versatile solution for synthetic chemists.[5][8]

Why the Boc Group?

The widespread use of the Boc group stems from a combination of favorable properties:

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as to many reducing and oxidizing agents.[]

-

Mild Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9] This orthogonality allows for selective deprotection in the presence of other protecting groups.

-

Influence on Reactivity: The electron-withdrawing nature of the Boc group reduces the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions.[5][6]

-

Impact on Conformation: The steric bulk of the Boc group can influence the conformation of the azepane ring and its precursors, which can be exploited to control the stereochemical outcome of reactions.

Synthetic Strategies for Boc-Protected Azepanes

The construction of the N-Boc-azepane core can be achieved through several powerful synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a cornerstone of modern synthetic chemistry for the formation of cyclic compounds, including azepanes.[10][11][12] This reaction typically involves an acyclic diene precursor that, in the presence of a ruthenium catalyst (e.g., Grubbs' catalysts), undergoes intramolecular cyclization to form the desired ring. The Boc group is crucial in this approach as it allows for the facile synthesis of the N-Boc protected diene precursors.[10][13]

Logical Workflow for RCM Azepane Synthesis

Caption: General workflow for N-Boc-azepane synthesis via RCM.

Intramolecular Reductive Amination

Intramolecular reductive amination is another powerful strategy for the synthesis of N-Boc-azepanes.[14][15] This method involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group). The Boc-protected amine is essential for preventing intermolecular side reactions and for directing the cyclization. The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced to the azepane.[16]

Other Cyclization Strategies

Other notable methods for the synthesis of Boc-protected azepanes include:

-

Intramolecular Nucleophilic Substitution: Cyclization of a linear precursor containing a Boc-protected amine and a suitable leaving group.

-

Palladium-Catalyzed Intramolecular C-N Bond Formation: Cross-coupling reactions to form the azepane ring.

-

Ring Expansion Reactions: Expansion of smaller rings, such as piperidines, to form the azepane scaffold.

The Influence of the Boc Group on Reactivity and Stereochemistry

Beyond its primary role as a protecting group, the Boc group can significantly influence the course of a reaction.

-

Conformational Control: The steric bulk of the Boc group can lock the molecule into a specific conformation, leading to enhanced stereoselectivity in subsequent reactions. This is particularly important in asymmetric synthesis.[17]

-

Directing Group Effects: In some cases, the carbonyl oxygen of the Boc group can act as a coordinating group for a metal catalyst, directing the reaction to a specific site on the molecule.

-

Acidity of α-Protons: The electron-withdrawing nature of the Boc group increases the acidity of the protons on the carbon atom adjacent to the nitrogen, facilitating deprotonation and subsequent functionalization at this position.

Deprotection of N-Boc-Azepanes

The removal of the Boc group is the final step in many azepane syntheses. The choice of deprotection method is critical to ensure the integrity of the final product.

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Acidolysis | Trifluoroacetic acid (TFA) | DCM, rt, 1-4 h | Fast, efficient, widely used.[8][18] | Harsh for acid-sensitive functional groups.[8] |

| Hydrochloric acid (HCl) | Dioxane, MeOH, or EtOAc, rt | Cost-effective, readily available.[18] | Can be slower than TFA. | |

| Thermal Deprotection | Heat | High-boiling solvent (e.g., Toluene, DMF) | Avoids acidic reagents.[19] | Requires high temperatures, not suitable for thermally labile compounds.[19] |

| Mild Acidic Methods | Oxalyl chloride in Methanol | MeOH, rt, 1-4 h | Very mild conditions.[18][20] | Reagent is moisture-sensitive. |

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.[21]

Experimental Protocols

General Protocol for N-Boc Protection of an Amine

This protocol is a general guideline and may require optimization for specific substrates.

-

Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.

-

Add a base such as triethylamine (1.5 equiv) or sodium bicarbonate (2.0 equiv).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for N-Boc Deprotection with TFA

Caution: Trifluoroacetic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Dissolve the N-Boc protected azepane (1.0 equiv) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate or another suitable base.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to afford the deprotected azepane.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of azepanes, providing a robust and versatile means of masking the reactive amine functionality.[5][6] Its predictable stability and mild removal conditions have made it a favorite among synthetic chemists.[] Furthermore, the steric and electronic properties of the Boc group can be strategically exploited to influence the outcome of key ring-forming and functionalization reactions. A thorough understanding of the role of the Boc group is therefore essential for any researcher venturing into the synthesis of these medicinally important heterocyclic compounds.

References

-

Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. (n.d.). Request PDF. Retrieved January 19, 2026, from [Link]

-

Zhang, Z., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved January 19, 2026, from [Link]

-

Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Jacobsen, E. N., et al. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. Retrieved January 19, 2026, from [Link]

-

Nolan, M., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Various Authors. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Journal of Pharmaceutical Analysis. Retrieved January 19, 2026, from [Link]

-

Deprotection of different N-Boc-compounds. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Boateng, E. A., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Intramolecular reductive aminations for the formation of azepanes.72,73. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

-

Tan, B., et al. (2023). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Parmeggiani, F., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Rovis, T., & DiRocco, D. A. (2012). Catalytic asymmetric cross-aza-benzoin reactions of aliphatic aldehydes with N-Boc-protected imines. PubMed. Retrieved January 19, 2026, from [Link]

-

Li, W., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Retrieved January 19, 2026, from [Link]

-

The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 19, 2026, from [Link]

-

O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved January 19, 2026, from [Link]

-

Ramesh, N. G., & Harita, V. K. (2018). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

-

Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Synthesis of Boc-protected bicycloproline. (2010). PubMed Central. Retrieved January 19, 2026, from [Link]

-

De, S., & Ghorai, P. (2017). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. Retrieved January 19, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]

- 17. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to tert-Butyl 4-iodoazepane-1-carboxylate (CAS Number: 1394839-99-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-iodoazepane-1-carboxylate, a functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information with established chemical principles to offer insights into its properties, handling, and applications. The guide emphasizes the strategic importance of the azepane scaffold in medicinal chemistry and positions tert-butyl 4-iodoazepane-1-carboxylate as a valuable intermediate for the synthesis of novel, potentially bioactive compounds.

Introduction: The Significance of the Azepane Scaffold

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the presentation of substituents in a variety of three-dimensional arrangements, which can be critical for optimizing interactions with biological targets.[1] This structural feature has led to the incorporation of the azepane motif in numerous biologically active molecules and approved drugs.[2][3] For instance, azepane derivatives have been developed as kinase inhibitors, antihistamines, and agents for treating type 2 diabetes.[1]

tert-Butyl 4-iodoazepane-1-carboxylate (CAS 1394839-99-6) is a strategically functionalized derivative of this important scaffold. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an iodine atom at the 4-position makes it a versatile building block for further chemical elaboration. This guide will delve into the known properties of this compound and provide a scientifically grounded perspective on its handling and potential applications.

Physicochemical Properties and Identification

Currently, detailed experimental data on the physicochemical properties of tert-butyl 4-iodoazepane-1-carboxylate are not extensively reported in peer-reviewed literature. The information available is primarily from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1394839-99-6 | - |

| IUPAC Name | tert-butyl 4-iodoazepane-1-carboxylate | - |

| Synonyms | 1-N-Boc-4-iodo-azepane | - |

| Molecular Formula | C₁₁H₂₀INO₂ | [4] |

| Molecular Weight | 325.19 g/mol | [4] |

| Purity | ≥95% | [4] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not specified (expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF) | - |

| SMILES | CC(C)(C)OC(=O)N1CCCC(I)CC1 | [4] |

Synthesis and Reactivity

Conceptual Synthetic Pathway

Caption: Conceptual synthesis of tert-butyl 4-iodoazepane-1-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic utility of tert-butyl 4-iodoazepane-1-carboxylate stems from the distinct reactivity of its functional groups:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl group is a robust protecting group for the azepane nitrogen, stable to a wide range of reaction conditions, including many organometallic reactions.[5] It can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent, to liberate the secondary amine for subsequent reactions.[6][7]

-

The 4-Iodo Substituent: The iodine atom is an excellent leaving group, making the 4-position of the azepane ring susceptible to nucleophilic attack. More importantly, it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thus enabling the rapid generation of diverse chemical libraries for drug discovery.[8]

Caption: Potential synthetic applications of tert-butyl 4-iodoazepane-1-carboxylate.

Handling and Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for CAS number 1394839-99-6 is not publicly available. The following guidelines are based on the general hazards associated with iodo-organic compounds and N-Boc protected amines.

This compound should be handled by trained professionals in a laboratory setting.

-

Potential Hazards:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat should be worn. Ensure skin is not exposed.

-

-

Handling and Engineering Controls:

-

Storage:

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Potential Research Applications

Given its structure, tert-butyl 4-iodoazepane-1-carboxylate is an ideal starting material for the generation of chemical libraries for high-throughput screening in drug discovery programs.

Caption: Workflow from building block to potential therapeutic agents.

By employing various cross-coupling partners, a multitude of derivatives can be synthesized. These libraries can then be screened against a wide range of biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors), to identify novel hit compounds. Subsequent lead optimization efforts can then fine-tune the structure of these hits to improve their potency, selectivity, and pharmacokinetic properties.

Hypothetical Analytical Characterization

For researchers synthesizing or working with this compound, the following analytical data would be expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the azepane ring would appear as a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm). The proton at the 4-position (attached to the same carbon as the iodine) would likely be shifted downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show signals for the 11 carbon atoms. The carbonyl carbon of the Boc group would appear around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would be observed around 80 ppm and 28 ppm, respectively. The carbon atom bonded to the iodine would be significantly shifted upfield due to the heavy atom effect.

-

Mass Spectrometry (MS): In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 326.0. Depending on the ionization method, fragments corresponding to the loss of the Boc group or isobutylene could also be observed.

Conclusion

tert-Butyl 4-iodoazepane-1-carboxylate is a valuable, albeit under-documented, chemical building block. Its strategic combination of a protected nitrogen within the medicinally relevant azepane scaffold and a versatile iodo-substituent makes it a powerful tool for synthetic chemists. While a lack of specific published data necessitates careful handling and a reliance on general chemical principles, its potential for the rapid generation of diverse and novel chemical entities for drug discovery is clear. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their research and development endeavors.

References

-

ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. Available at: [Link]

-

ResearchGate. Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Iodine. Available at: [Link]

-

Penta chemicals. (2024, July 25). Iodine - SAFETY DATA SHEET. Available at: [Link]

-

ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

-

ResearchGate. (2010, December 1). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available at: [Link]

-

ResearchGate. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Available at: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available at: [Link]

-

Royal Society of Chemistry. (2016). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available at: [Link]

-

PubMed. (2010, December 3). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Available at: [Link]

-

ResearchGate. (2000). Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. Available at: [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Bioactive heterocycles containing endocyclic N-hydroxy groups. Available at: [Link]

-

ResearchGate. (2011). How Aromaticity Affects the Chemical and Physicochemical Properties of Heterocycles: A Computational Approach. Available at: [Link]

-

PubChem. tert-Butyl 4-hydroxyazepane-1-carboxylate. Available at: [Link]

-

ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. northamerica.covetrus.com [northamerica.covetrus.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-N-Boc-4-iodo-azepane

Abstract

The azepane scaffold is a privileged seven-membered heterocycle integral to medicinal chemistry, lending its structural motif to a wide array of bioactive compounds.[1][2] The inherent conformational flexibility of the azepane ring is a critical determinant of its interaction with biological targets, making a thorough understanding of its stereochemical and conformational landscape essential for rational drug design. This technical guide provides a comprehensive analysis of 1-N-Boc-4-iodo-azepane, a key synthetic intermediate. We delve into its synthesis, molecular structure, and the complex conformational dynamics governed by its seven-membered ring and the interplay of its N-Boc and C4-iodo substituents. This document synthesizes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with insights from computational modeling to provide a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azepane Scaffold

Saturated nitrogen-containing heterocycles are cornerstones of modern drug discovery. While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in medicinal chemistry libraries, the seven-membered azepane remains a comparatively underexplored area of chemical space.[3][4] This disparity is not due to a lack of potential; azepane derivatives are found in numerous FDA-approved drugs and clinical candidates, exhibiting diverse pharmacological activities.[2][5] The primary challenge lies in the synthetic difficulty and the complex conformational behavior of the seven-membered ring.

Unlike the relatively rigid chair conformation of cyclohexane, the azepane ring can adopt multiple low-energy conformations, including chair, boat, and twist-boat forms.[1] High-level electronic structure calculations have shown that the twist-chair conformation is often the most stable for the parent azepane.[6] The introduction of substituents, such as the N-tert-butoxycarbonyl (Boc) protecting group and a C4-iodo group, introduces specific steric and electronic constraints that significantly influence the conformational equilibrium. 1-N-Boc-4-iodo-azepane serves as a versatile building block, where the Boc group facilitates organic synthesis and the iodo-substituent provides a reactive handle for further functionalization via cross-coupling reactions. Understanding its preferred three-dimensional structure is paramount for designing next-generation therapeutics with optimized potency and selectivity.

Synthesis and Spectroscopic Characterization

The preparation of 1-N-Boc-4-iodo-azepane is most efficiently achieved from its corresponding hydroxyl precursor, 1-N-Boc-4-hydroxy-azepane. This precursor can be synthesized via a one-pot photoenzymatic process from N-Boc-azepane, which involves a photochemical oxyfunctionalization to yield N-Boc-azepan-4-one, followed by a stereoselective enzymatic reduction.[7] The subsequent conversion of the secondary alcohol to the iodide is a standard transformation.

Synthetic Workflow: From Alcohol to Iodide

The conversion of the hydroxyl group to an iodide can be accomplished under various conditions, with the Appel reaction being a common and effective choice. This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to generate the corresponding alkyl iodide with inversion of stereochemistry.

Caption: Synthetic pathway for 1-N-Boc-4-iodo-azepane.

Protocol: Synthesis of 1-N-Boc-4-iodo-azepane

-

Preparation: To a solution of 1-N-Boc-4-hydroxy-azepane (1.0 eq) in a 2:1 mixture of dichloromethane (DCM) and acetonitrile, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add iodine (I₂) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

-

Characterization: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conformational Analysis: A Multi-faceted Approach

The seven-membered azepane ring is highly flexible. Its conformational landscape is typically dominated by a set of interconverting twist-chair (TC), chair (C), and boat (B) conformations. For the parent azepane, computational studies have identified the twist-chair as the global minimum energy conformation.[6] The introduction of the bulky N-Boc group and the C4-iodo substituent creates a more complex energetic landscape.

The Influence of the N-Boc Group

The N-Boc protecting group plays a crucial role in dictating the conformation of the azepane ring. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the amide bond possesses significant partial double-bond character. This restricts rotation around the N-C(O) bond, leading to two potential planar rotamers. This restriction, combined with the steric bulk of the tert-butyl group, significantly biases the equilibrium of the seven-membered ring, often favoring conformations that minimize steric clash.

The C4-Iodo Substituent: Axial vs. Equatorial

In a substituted cycloalkane, substituents can occupy either axial or equatorial positions. For the flexible azepane ring, the iodo group at the C4 position will similarly partition between pseudo-axial and pseudo-equatorial orientations. The preferred orientation is a delicate balance between steric factors and electronic effects, and it is intrinsically linked to the conformation of the ring itself. For instance, in a twist-chair conformation, the energetic difference between an axial and equatorial substituent may be less pronounced than in a more rigid chair form.

Caption: Simplified equilibrium between major azepane conformations.

Experimental and Computational Workflows for Structural Elucidation

A combination of techniques is essential to fully characterize the conformational preferences of 1-N-Boc-4-iodo-azepane.[1]

NMR Spectroscopy

NMR is a powerful tool for studying molecular conformation in solution.[8] The chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effect (NOE) correlations provide crucial information about dihedral angles and spatial proximities between atoms.

Protocol: Conformational Study by NMR

-

Sample Preparation: Dissolve 5-10 mg of 1-N-Boc-4-iodo-azepane in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature. The complexity and broadness of signals may indicate the presence of multiple conformers in dynamic equilibrium.[9]

-

2D Spectra Acquisition: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals unambiguously.[10]

-

Variable-Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., -60 °C to +60 °C). Coalescence of signals at higher temperatures or sharpening into distinct sets of signals for different conformers at lower temperatures provides evidence of dynamic exchange and allows for the calculation of the energy barrier (ΔG‡) to interconversion.[11]

| Parameter | Axial Proton (Hₐ) | Equatorial Proton (Hₑ) | Rationale |

| ¹H Chemical Shift (δ) | Typically upfield (shielded) | Typically downfield (deshielded) | Anisotropic effects from C-C bonds. |

| Coupling Constant (³Jₐₐ) | Large (8-13 Hz) | - | Karplus relationship (dihedral angle ~180°). |

| Coupling Constant (³Jₐₑ, ³Jₑₑ) | Small (2-5 Hz) | Small (2-5 Hz) | Karplus relationship (dihedral angle ~60°). |

| Table 1. Typical NMR parameters used for conformational assignment in saturated rings. |

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive and unambiguous picture of the molecular conformation in the solid state.[12] While this does not represent the dynamic solution-state environment, it reveals a single, low-energy conformation that provides an invaluable reference point for interpreting NMR and computational data.

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent system (e.g., hexane/ethyl acetate, methanol).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting model will provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the azepane ring and the orientation of its substituents.[1]

Computational Modeling

Molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT) calculations complement experimental data by predicting the relative energies of different conformers.[1][6]

Workflow: Computational Conformational Analysis

-

Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all possible low-energy conformers of 1-N-Boc-4-iodo-azepane.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP and an appropriate basis set).

-

Energy Calculation: Calculate the relative energies (e.g., Gibbs free energy) of the optimized conformers to determine their theoretical populations at a given temperature according to the Boltzmann distribution.

-

Data Correlation: Compare the calculated geometries and predicted NMR parameters (chemical shifts, coupling constants) with experimental data to validate the computational model and assign the major solution-state conformer(s).

Conclusion and Outlook

The molecular structure and conformation of 1-N-Boc-4-iodo-azepane are governed by a complex interplay of factors inherent to its seven-membered ring and the influence of its N-Boc and C4-iodo substituents. A comprehensive analysis, integrating NMR spectroscopy, X-ray crystallography, and computational modeling, is essential to fully elucidate its conformational landscape. The twist-chair conformation is likely to be the most populated species in solution, but the significant steric and electronic influence of the substituents can stabilize other forms. A thorough understanding of these conformational dynamics is not merely an academic exercise; it is a critical prerequisite for the successful application of this versatile building block in the design and synthesis of novel therapeutics, enabling chemists to control the three-dimensional presentation of pharmacophoric elements and optimize molecular recognition at the target site.

References

- Clayden, J., et al. (2016). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Royal Society of Chemistry.

- BenchChem. (2025).

- Idris, M. I., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.

- Karas, M., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

- García-García, C., et al. (2013). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry.

- Kaur, A., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- Sridevi, C., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Journal of Molecular Structure.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer.

- Sahu, P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- BenchChem. (n.d.). (4R)-N-Cbz-4-hydroxy-azepane. BenchChem.

- Rose, I. A., & Hanson, K. R. (2004). The role of crystallography in drug design. PMC.

- Cobo, J., et al. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines.

- Mohammad, A.-T., et al. (2011). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).

- Alibés, R., et al. (2006). Synthesis and conformational analysis of new cyclobutane-fused nucleosides. Organic Letters.

- Hempel, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]